molecular formula C17H23N5O B5116539 N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine

N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine

Numéro de catalogue: B5116539
Poids moléculaire: 313.4 g/mol
Clé InChI: HMWKCUPTXOVMLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine, commonly known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD173074 is a tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptor (FGFR) signaling, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.

Applications De Recherche Scientifique

PD173074 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, PD173074 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular research, PD173074 has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure. In neurological research, PD173074 has been shown to promote neuronal survival and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Mécanisme D'action

PD173074 selectively inhibits N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine signaling by binding to the ATP-binding pocket of this compound and preventing its activation. This compound signaling is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this compound signaling by PD173074 leads to the inhibition of these cellular processes, ultimately leading to the inhibition of cancer cell growth and metastasis, improvement of cardiac function, and promotion of neuronal survival.
Biochemical and Physiological Effects
PD173074 has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, PD173074 inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. In cardiac cells, PD173074 improves cardiac function by reducing myocardial infarction size and improving left ventricular function. In neuronal cells, PD173074 promotes neuronal survival, improves cognitive function, and reduces neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

PD173074 has several advantages as a research tool, including its selectivity for N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine signaling, its ability to inhibit cancer cell growth and metastasis, and its potential therapeutic applications in various diseases. However, PD173074 also has some limitations, including its low solubility in water, its potential off-target effects, and its limited bioavailability in vivo.

Orientations Futures

There are several future directions for research on PD173074, including the development of more potent and selective N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine inhibitors, the investigation of the role of this compound signaling in various diseases, and the development of PD173074 as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders. Additionally, the combination of PD173074 with other targeted therapies or chemotherapeutic agents may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of PD173074 as a diagnostic tool for this compound-dependent diseases may also be an area of future research.

Méthodes De Synthèse

PD173074 can be synthesized by a multi-step process that involves the reaction of 2,4-dichloro-5-nitropyrimidine with 3-(4-morpholinyl)propylamine to form the intermediate compound, which is then reacted with phenylhydrazine to obtain PD173074. The final product is purified by column chromatography to obtain a white crystalline powder with a purity of over 99%.

Propriétés

IUPAC Name

4-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c18-17-20-15(14-5-2-1-3-6-14)13-16(21-17)19-7-4-8-22-9-11-23-12-10-22/h1-3,5-6,13H,4,7-12H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWKCUPTXOVMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.